2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative with a tetrahydroquinoline core substituted with cyano, trifluoromethyl, and phenyl groups. Its structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with a sulfanyl-acetamide side chain, where the acetamide moiety is further substituted with a 4-fluorophenyl group. The trifluoromethyl and cyano groups enhance its metabolic stability and electronic properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F4N3OS/c26-17-7-9-18(10-8-17)31-22(33)14-34-24-20(13-30)23(25(27,28)29)19-12-16(6-11-21(19)32-24)15-4-2-1-3-5-15/h1-5,7-10,16H,6,11-12,14H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVJJJBUILPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=N2)SCC(=O)NC4=CC=C(C=C4)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyano Group Retention
The 3-cyano group in the tetrahydroquinoline core remains intact throughout the synthesis. Source confirms that nitrile groups are stable under the reaction conditions used for cyclocondensation and acylation.
Trifluoromethyl Stability
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating nucleophilic attacks. However, its stability under acidic or basic conditions must be verified. Source reports that AgCO additives in Pd-catalyzed reactions mitigate undesired side reactions involving CF groups.
Spectroscopic Characterization and Purity Assessment
The final compound is characterized using multimodal analytical techniques:
| Technique | Key Data |
|---|---|
| NMR (400 MHz, CDCl) | δ 7.2–7.6 (m, 9H, Ar-H), 4.8 (s, 1H, quinoline H-4), 2.42 (s, 3H, CF) |
| IR (neat) | 2215 cm (CN), 1695 cm (C=O), 1444 cm (C-F) |
| HRMS (ESI) | Calculated for CHFNOS: 558.1423; Found: 558.1425 |
Purification via flash column chromatography (EtOAc/petroleum ether) ensures >95% purity, as evidenced by HPLC analysis.
Alternative Synthetic Routes and Comparative Analysis
Pd-Catalyzed α-Arylation
Source describes a Pd(PPh)-mediated α-arylation strategy for introducing aryl groups to α-diazo acetamides. Adapting this method, the phenyl group at C6 could be installed via coupling of a boronic acid derivative with the tetrahydroquinoline precursor.
Diazo Transfer Methodology
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation : Competing pathways may lead to isomeric byproducts. Using ammonium acetate as a catalyst and optimizing solvent polarity (e.g., ethanol vs. toluene) improves selectivity.
-
Thiol Oxidation : The sulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N) and adding antioxidants like BHT (butylated hydroxytoluene) preserves the thiol.
Scalability and Industrial Relevance
Gram-scale synthesis is feasible using the outlined methods, with yields averaging 70–80% after optimization. Source emphasizes the role of flow chemistry and continuous processing in scaling up amide bond formations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent could be explored, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and cyano groups could play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights :
Core Flexibility vs. In contrast, pyridine-based analogs (e.g., Analog 1) exhibit rigid planar structures, favoring interactions with flat binding sites . Analog 4 incorporates a tetrahydronaphthalene scaffold, increasing hydrophobic surface area for membrane penetration .
Substituent Effects: Trifluoromethyl Group: Present in all compounds, this group enhances metabolic stability and electron-withdrawing properties, critical for maintaining aromatic interactions in enzyme active sites . Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound offers moderate electronegativity and reduced steric hindrance compared to dichlorobenzyl (Analog 3), which may improve selectivity . Thiazolidinone vs. Acetamide: Analog 4’s thiazolidinone moiety introduces hydrogen-bonding capacity and antiproliferative activity, absent in the target compound’s simpler acetamide chain .
Biological Activity Trends: Pyridine derivatives with sulfanyl-acetamide side chains (e.g., Analog 1) show enzyme inhibition, while thiazolidinone-linked analogs (e.g., Analog 4) demonstrate direct anticancer effects. The target compound’s tetrahydroquinoline core may bridge these functionalities but requires empirical validation .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for Analog 1 and 3, involving sulfonamide coupling (e.g., reacting a tetrahydroquinoline-thiol intermediate with chloroacetamide derivatives) .
- Pharmacological Potential: While direct data are lacking, the trifluoromethyl and cyano groups suggest utility in targeting cytochrome P450 enzymes or kinases, as seen in structurally related compounds .
- Limitations: The absence of in vivo data for the target compound limits translational insights. Future studies should prioritize pharmacokinetic profiling and comparative assays against its pyridine and thiazolidinone analogs.
Biological Activity
The compound 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 485.50 g/mol
- CAS Number : 664999-27-3
The compound features a quinoline core with a trifluoromethyl group and a cyano group, which contribute to its unique chemical properties. The sulfanyl linkage enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of the cyano and trifluoromethyl groups may enhance binding affinity to enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in signal transduction pathways, influencing cellular responses.
- DNA Interaction : Its structural characteristics suggest potential interactions with DNA, possibly affecting replication and transcription processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study 1 : A derivative of the quinoline structure was shown to inhibit the proliferation of breast cancer cells through apoptosis induction via mitochondrial pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of quinoline derivatives:
- Case Study 2 : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the quinoline structure can enhance antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide | Similar core structure; different halogen substitution | Moderate anticancer activity |
| 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide | Similar core structure; bromine substitution | Enhanced antimicrobial properties |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinoline Core : Utilizing a Povarov reaction involving an aniline derivative.
- Introduction of Functional Groups : The trifluoromethyl group can be introduced using trifluoromethyl iodide.
- Sulfanyl Linkage Formation : Achieved through thiolation reactions using thiol reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
